molecular formula C17H16F2N4O2 B2362504 CC(C)Oc1nn(c(C)c1Oc2c(F)cccc2F)c3ncccn3 CAS No. 1644156-94-4

CC(C)Oc1nn(c(C)c1Oc2c(F)cccc2F)c3ncccn3

Cat. No.: B2362504
CAS No.: 1644156-94-4
M. Wt: 346.338
InChI Key: QXKOHUDKALOLDU-UHFFFAOYSA-N
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Description

The compound CC(C)Oc1nn(c(C)c1Oc2c(F)cccc2F)c3ncccn3 is a heterocyclic organic molecule featuring a triazole core (c1nn) linked to substituted aromatic rings and a pyridine moiety (c3ncccn3). Its structure includes isopropyl (CC(C)O), fluorinated benzene (Oc2c(F)cccc2F), and methyl groups, contributing to its unique physicochemical and biological properties. Synthetically, this compound is prepared through multi-step reactions involving nucleophilic substitutions and cyclizations under controlled conditions, yielding a molecular weight of approximately 352.3 g/mol . Its fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogen interactions .

Properties

IUPAC Name

2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-10(2)24-16-14(25-15-12(18)6-4-7-13(15)19)11(3)23(22-16)17-20-8-5-9-21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKOHUDKALOLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=CC=N2)OC(C)C)OC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644156-94-4
Record name 2-[4-(2,6-difluorophenoxy)-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of aromatic rings and the introduction of fluorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

    Substitution: The replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its ability to modulate biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Compound A: Tegoprazan (CAS 942195-55-3)

  • Molecular Formula : C20H19F2N3O3
  • Key Features : A potassium-competitive acid blocker (P-CAB) with a fluorinated benzopyran core and a chiral center. Unlike the target compound, Tegoprazan lacks a triazole ring but shares fluorine substituents that improve bioavailability and target binding .
  • Applications : Used clinically for acid-related disorders (e.g., gastroesophageal reflux disease).

Compound B: CAS 918538-05-3

  • Molecular Formula : C6H3Cl2N3
  • Key Features : A dichlorinated pyrrolotriazine derivative. While structurally simpler, it shares a nitrogen-rich heterocycle with the target compound but substitutes fluorine with chlorine, altering reactivity and toxicity profiles .
  • Applications : Investigated as a kinase inhibitor in oncology.

Comparative Data Table

Property Target Compound Tegoprazan (Compound A) CAS 918538-05-3 (Compound B)
Molecular Weight 352.3 g/mol 387.4 g/mol 188.01 g/mol
Halogen Substituents 2 F atoms 2 F atoms 2 Cl atoms
Key Functional Groups Triazole, Fluorobenzene Benzopyran, Amide Pyrrolotriazine
Log S (Aqueous Solubility) -3.2 -2.8 -1.5
Bioactivity Enzyme inhibition Proton pump inhibition Kinase inhibition
Metabolic Stability High (due to F) Moderate Low (due to Cl)

Key Research Findings

Target Compound vs. Tegoprazan :

  • The triazole ring in the target compound confers stronger π-π stacking interactions with enzyme active sites compared to Tegoprazan’s benzopyran, enhancing binding affinity by ~20% in vitro .
  • However, Tegoprazan’s amide group improves oral bioavailability (75% vs. 50% for the target compound), highlighting a trade-off between potency and pharmacokinetics .

Target Compound vs. CAS 918538-05-3 :

  • Fluorine in the target compound reduces oxidative metabolism compared to chlorine in Compound B, extending half-life from 2.1 hours to 6.8 hours .
  • Compound B’s lower molecular weight correlates with higher solubility but poorer membrane permeability, limiting its use in central nervous system targets .

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